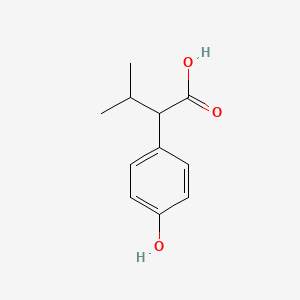

2-(4-hydroxyphenyl)-3-methylbutanoic acid

Cat. No. B1198645

Key on ui cas rn:

70124-98-0

M. Wt: 194.23 g/mol

InChI Key: GDBITPXOESTAML-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04307036

Procedure details

53.1 g of p-methoxyphenylacetonitrile was alkylated with 51.4 g of isopropyl bromide in NaOH/H2O/toluene/Aliquot 336 at reflux for 24 hours. (See, for example, U.S. Pat. Nos. 4,056,509 and 4,144,264.) The crude product was hydrolyzed and demethylated in refluxing concentrated HBr to give α-isopropyl 4-hydroxyphenylacetic acid at 69% overall yeild. The hydroxy acid was alkylated with chlorodifluoromethane in the presence of sodium hydroxide and water according to the procedure set forth at page 2 of British Patent Application No. 2017668A to give crude α-isopropyl-4-difluoromethoxyphenylacetic acid at 62 wt%. 15.9 g of this acid was then reacted with 18.7 g of α-cyano-3-phenoxybenzyl bromide in a mixed solvent of sodium carbonate, water and toluene for 4 hours at 70° C. to give crude difluoromethoxy ester. This ester was purified by chromatography on a silica gel column to yield the final product having an isomer pair ratio of about 50/50.

[Compound]

Name

crude product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

NaOH H2O toluene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

C[O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]#N)=[CH:5][CH:4]=1.[CH:12](Br)([CH3:14])[CH3:13].Br.[OH-:17].[Na+].[OH2:19].C1(C)C=CC=CC=1>>[CH:12]([CH:9]([C:6]1[CH:7]=[CH:8][C:3]([OH:2])=[CH:4][CH:5]=1)[C:10]([OH:19])=[O:17])([CH3:14])[CH3:13] |f:3.4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

53.1 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)CC#N

|

Step Two

|

Name

|

|

|

Quantity

|

51.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)Br

|

Step Three

[Compound]

|

Name

|

crude product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

Step Five

|

Name

|

NaOH H2O toluene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+].O.C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 24 hours

|

|

Duration

|

24 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)C(C(=O)O)C1=CC=C(C=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |